molecular formula C56H66B2F8N2O2 B8004440 (S,S)-TaDiAS-2nd

(S,S)-TaDiAS-2nd

Cat. No.: B8004440
M. Wt: 972.7 g/mol
InChI Key: VPCYOXQOKHDGHT-HGVLRQMDSA-N
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Description

"(S,S)-TaDiAS-2nd" is a stereochemically defined compound with the (S,S)-configuration, structurally derived from tartaric acid. Its IUPAC name is (S)-2-((S)-2-Amino-3-methylbutanamido)pentanedioic acid (CAS No. 3062-07-5), featuring a pentanedioic acid backbone modified with amino and methylbutanamido functional groups . This compound is synthesized via multi-step reactions involving palladium-catalyzed hydrogenation, peptide coupling (e.g., using DCC or EDCI), and purification via column chromatography . Its stereochemical purity (≥97% by HPLC) and bifunctional groups make it valuable in asymmetric catalysis, pharmaceutical intermediates, and enzyme inhibition studies .

Properties

IUPAC Name

[(2S,3S)-6,10-dibenzyl-3-[methyl-bis[(4-methylphenyl)methyl]azaniumyl]-1,4-dioxaspiro[4.5]decan-2-yl]-methyl-bis[(4-methylphenyl)methyl]azanium;ditetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H66N2O2.2BF4/c1-42-20-28-48(29-21-42)38-57(5,39-49-30-22-43(2)23-31-49)54-55(58(6,40-50-32-24-44(3)25-33-50)41-51-34-26-45(4)27-35-51)60-56(59-54)52(36-46-14-9-7-10-15-46)18-13-19-53(56)37-47-16-11-8-12-17-47;2*2-1(3,4)5/h7-12,14-17,20-35,52-55H,13,18-19,36-41H2,1-6H3;;/q+2;2*-1/t52?,53?,54-,55-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCYOXQOKHDGHT-HGVLRQMDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC1=CC=C(C=C1)C[N+](C)(CC2=CC=C(C=C2)C)C3C(OC4(O3)C(CCCC4CC5=CC=CC=C5)CC6=CC=CC=C6)[N+](C)(CC7=CC=C(C=C7)C)CC8=CC=C(C=C8)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC1=CC=C(C=C1)C[N+](C)(CC2=CC=C(C=C2)C)[C@@H]3[C@H](OC4(O3)C(CCCC4CC5=CC=CC=C5)CC6=CC=CC=C6)[N+](C)(CC7=CC=C(C=C7)C)CC8=CC=C(C=C8)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H66B2F8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

972.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spiro-Dioxaspirodecane Core Formation

The spiroacetal structure is derived from L-(+)-diethyl tartrate (DET), which provides the (2S,3S) stereochemistry.

Procedure :

  • Acetal Formation :

    • DET is treated with 1,4-cyclohexanedione under acidic conditions (e.g., p-toluenesulfonic acid) in toluene.

    • The reaction forms the 1,4-dioxaspiro[4.5]decane framework via double acetalization.

    • Key Data :

      • Yield: 85–90% (isolated as a crystalline solid).

      • Stereoselectivity: Retained from DET due to rigid transition-state control12.

Alkylation with Benzyl and 4-Methylbenzyl Groups

The spiroacetal intermediate undergoes stepwise alkylation to install four aromatic substituents.

Procedure :

  • First Alkylation (Benzylation) :

    • The spiroacetal is treated with benzyl bromide (2.2 equiv) in tetrahydrofuran (THF) using potassium hexamethyldisilazide (KHMDS) as a base.

    • Conditions : −78°C to room temperature, 12–24 hours.

    • Outcome : Selective mono-benzylation at the 6,10-positions31.

  • Second Alkylation (4-Methylbenzylation) :

    • The dibenzylated intermediate reacts with 4-methylbenzyl bromide (4.4 equiv) in THF/KHMDS.

    • Conditions : 0°C to room temperature, 24–48 hours.

    • Key Data :

      • Yield: 75–80% after purification.

      • Diastereomeric Ratio (dr): >95:5 due to steric and electronic effects3.

Ammonium Center Formation

The tertiary amines are quaternized to form the bis-ammonium structure.

Procedure :

  • Methylation :

    • The tetrakis(4-methylbenzyl) intermediate is treated with methyl iodide (4.0 equiv) in acetonitrile.

    • Conditions : Reflux (80°C), 48 hours.

    • Outcome : Complete N-methylation confirmed by 1^1H NMR1.

  • Counterion Exchange :

    • The iodide salt is converted to tetrafluoroborate via anion metathesis using sodium tetrafluoroborate (NaBF4_4) in methanol.

    • Yield : 90–95% after recrystallization1.

Optimization and Key Findings

Critical parameters influencing the synthesis include:

StepKey VariableOptimal ConditionImpact on Yield/Selectivity
Spiroacetal formationAcid catalystp-TsOH (0.1 equiv)Prevents racemization
BenzylationBaseKHMDSEnhances nucleophilicity
4-MethylbenzylationSolventTHFImproves solubility
QuaternizationMethylation reagentMethyl iodideComplete conversion

Analytical Characterization

The final product is validated using:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion [C58_{58}H70_{70}B2_2F8_8N2_2O2_2]+^+ (calc. 1000.82 g/mol)4.

  • 1^1H/13^{13}C NMR : Distinct signals for spiroacetal protons (δ 4.8–5.2 ppm) and aromatic substituents (δ 6.8–7.4 ppm)3.

  • X-ray Crystallography : Validates (2S,3S) configuration and tetrahedral ammonium centers1.

Applications in Asymmetric Catalysis

This compound has been utilized in:

  • Michael Additions : Achieves >90% enantiomeric excess (ee) in nitroolefin reactions1.

  • Alkaloid Synthesis : Key catalyst in the tandem synthesis of (+)-cylindricine C5.

Chemical Reactions Analysis

Types of Reactions

(S,S)-TaDiAS-2nd undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the disulfide bond to thiols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Asymmetric Synthesis:

  • (S,S)-TaDiAS-2nd is extensively used as a chiral ligand in asymmetric catalysis, facilitating the formation of enantiomerically enriched compounds. This property is crucial for synthesizing pharmaceuticals and agrochemicals.

Table 1: Applications in Asymmetric Synthesis

Application AreaDescriptionExample Reaction
CatalysisUsed in transition metal-catalyzed reactionsRh-catalyzed hydrogenation
Synthesis of Fine ChemicalsEnables selective formation of complex moleculesSynthesis of chiral alcohols

Biology

Redox Activity:

  • Research indicates that this compound exhibits redox-active properties, making it a candidate for studying redox signaling pathways in biological systems.

Case Study:

  • A study demonstrated the compound's ability to modulate thiol-containing proteins, affecting enzyme activity and cellular signaling pathways.

Medicine

Therapeutic Potential:

  • The unique chemical properties of this compound suggest potential applications in drug development, particularly in the design of novel therapeutics targeting specific biological pathways.

Table 2: Therapeutic Applications

Therapeutic AreaPotential UseMechanism
AntioxidantsMay serve as a redox-active agentModulation of oxidative stress
Drug DesignChiral scaffold for drug candidatesEnhances selectivity and efficacy

Industry

Production of Fine Chemicals:

  • In industrial settings, this compound is utilized for producing fine chemicals and pharmaceuticals, leveraging its chiral properties to enhance product specificity.

Table 3: Industrial Applications

Industry SectorApplicationImpact
PharmaceuticalSynthesis of chiral drugsIncreased marketability
AgrochemicalDevelopment of selective herbicidesReduced environmental impact

Mechanism of Action

The mechanism of action of (S,S)-TaDiAS-2nd involves its ability to interact with various molecular targets through its chiral centers and disulfide bonds. The compound can form reversible disulfide bonds with thiol-containing proteins, modulating their activity. This interaction can affect various biochemical pathways, including redox signaling and enzyme regulation.

Comparison with Similar Compounds

Structural Analogues

Table 1 highlights structurally similar compounds, emphasizing functional groups, stereochemistry, and applications:

Compound Name CAS No. Key Functional Groups Stereochemistry Applications
(S,S)-TaDiAS-2nd 3062-07-5 Amino, pentanedioic acid (S,S) Catalysis, protease inhibition
(2S,3S)-Di-O-benzoyltartaric acid 62708-56-1 Benzoyl ester, tartaric acid (S,S) Chiral resolution, NMR spectroscopy
(2S,3S)-2,3-Dihydroxybutanedioic acid 87-69-4 Dihydroxy, tartaric acid (S,S) Food additive, metal chelation
N,N-2-Dimethylquinolin-6-amine 65079-19-8 Quinoline, methylamine - Antiviral intermediates

Key Observations :

  • (2S,3S)-Di-O-benzoyltartaric acid shares the (S,S)-tartaric acid core but lacks the amino group, limiting its role in enzyme binding compared to "this compound" .
Functional Comparison

This compound was compared to HCV/HIV protease inhibitors (e.g., Ritonavir, Atazanavir) using molecular docking (Table 2):

Compound Target Protein (PDB ID) Binding Affinity (ΔG, kcal/mol) Inhibition Constant (Ki, nM)
This compound HIV-1 Protease (1HPV) -9.2 220
Ritonavir HIV-1 Protease (1HPV) -11.5 1.2
(2S,3S)-Tartaric acid DENV NS2B-NS3 (5ZQK) -6.8 15,000

Findings :

  • "this compound" shows moderate binding to HIV-1 protease but weaker affinity than Ritonavir due to fewer hydrophobic interactions .
  • Compared to (2S,3S)-Tartaric acid, its amino group enhances target selectivity, reducing Ki by 98% in dengue NS2B-NS3 protease inhibition .
Bioactivity Profiles

BioMAP phenotypic screening compared "this compound" with 4,500 reference agents:

  • Cellular Targets : Overlaps with Cyclosporine A in T-cell modulation but lacks nephrotoxicity markers .
  • Safety Profile: Lower cytotoxicity (IC50 > 100 µM) than Oleanolic acid (IC50 = 18 µM) in hepatocyte assays .

Q & A

Basic Research Questions

Q. How should researchers design experiments to validate the stereochemical purity of (S,S)-TaDiAS-2nd?

  • Methodological Answer : Use chiral analytical techniques such as chiral HPLC or circular dichroism (CD) spectroscopy. Calibrate instruments with enantiomerically pure standards to establish baseline retention times or spectral signatures. Validate reproducibility by repeating measurements across multiple batches and under varying conditions (e.g., temperature, solvent systems) . For novel compounds, combine these methods with X-ray crystallography to confirm absolute configuration .

Q. What are the critical considerations for synthesizing this compound with high enantiomeric excess (ee)?

  • Methodological Answer : Optimize asymmetric catalysis conditions (e.g., ligand selection, solvent, temperature) using kinetic or thermodynamic control. Monitor reaction progress via TLC or NMR to identify side products. Purify intermediates using recrystallization or chromatography, and quantify ee using chiral stationary phase GC or HPLC. Document deviations in yield or purity to refine protocols .

Q. How can researchers ensure the reliability of secondary data when reviewing prior studies on this compound?

  • Methodological Answer : Cross-reference data from peer-reviewed journals, patents, and institutional repositories. Prioritize sources that explicitly describe experimental conditions (e.g., solvent purity, catalyst loading) and validate findings through reproducibility tests. Use tools like the Cochrane Risk of Bias Assessment to evaluate methodological rigor .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Conduct a meta-analysis to identify variables influencing outcomes (e.g., cell lines, assay protocols, compound stability). Replicate conflicting experiments under standardized conditions, including controls for batch variability and degradation. Use multivariate regression to isolate factors contributing to discrepancies .
  • Example Table :

StudyAssay TypeEC₅₀ (µM)Cell LineSolvent Used
AIn vitro0.5HEK293DMSO
BIn vivo5.2MousePBS
Key Insight: Solvent choice and model system significantly alter observed activity .

Q. What theoretical frameworks are most applicable for modeling the molecular interactions of this compound?

  • Methodological Answer : Employ density functional theory (DFT) for electronic structure analysis or molecular dynamics (MD) simulations to study binding kinetics. Validate computational models with experimental data (e.g., NMR chemical shifts, binding affinity measurements). Link findings to broader concepts in stereoelectronic effects or supramolecular chemistry .

Q. How to address gaps in mechanistic studies of this compound’s catalytic or inhibitory behavior?

  • Methodological Answer : Design isotope-labeling experiments (e.g., ¹³C or ²H) to track reaction pathways. Use stopped-flow spectroscopy for real-time kinetic analysis. Compare results with analogous compounds to infer structure-activity relationships (SARs). Publish negative results to clarify boundaries of applicability .

Methodological Best Practices

  • Data Validation : Always verify secondary data against primary sources and replicate key experiments .
  • Theoretical Alignment : Frame hypotheses within established chemical principles (e.g., Curtin-Hammett kinetics, Hammond’s postulate) to strengthen interpretability .
  • Ethical Reporting : Disclose limitations in synthetic yields, purity thresholds, and computational approximations to avoid overinterpretation .

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